molecular formula C23H25N3O3 B4597771 5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide

5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide

Cat. No.: B4597771
M. Wt: 391.5 g/mol
InChI Key: IMCVRGOMRPTHJN-UHFFFAOYSA-N
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Description

5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with piperidine and pyrrolidinone substituents, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

Synthesis and Application in Drug Discovery

Novel compounds derived from specific chemical scaffolds, such as benzamides and pyrrolidine derivatives, have been synthesized and evaluated for various biological activities. These compounds, including benzodifuranyl derivatives and tetrahydrobenzothienopyrimidine derivatives, have shown potential as anti-inflammatory, analgesic agents, and COX-2 inhibitors, indicating their significance in developing new therapeutic agents (Abu‐Hashem et al., 2020). Another study focuses on the synthesis of polycyclic imidazolidinones via amine redox-annulation, showcasing the diverse potential applications of these compounds in medicinal chemistry and drug synthesis (Zhu et al., 2017).

Antiprion Activity

Research into benzamide derivatives has demonstrated their potential as antiprion agents. The study by Fiorino et al. (2012) synthesized and evaluated a new set of benzamide derivatives for their binding affinity for human PrP(C) and inhibition of its conversion into PrP(Sc), showing their attractiveness as lead compounds for developing therapeutic agents against prion disease (Fiorino et al., 2012).

Metabolism and Pharmacokinetics

Understanding the metabolism and disposition of compounds is crucial for drug development. The study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provides detailed insights into the metabolic pathways, showing the importance of such studies in understanding the pharmacokinetics and metabolic stability of new drug candidates (Gong et al., 2010).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 3-methyl aniline with a suitable acyl chloride to form the benzamide core.

    Introduction of the Piperidine Ring: The next step involves the nucleophilic substitution reaction where the benzamide core reacts with piperidine under basic conditions.

    Attachment of the Pyrrolidinone Group: Finally, the compound is reacted with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base to introduce the pyrrolidinone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide

Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-6-5-7-17(14-16)24-23(29)19-15-18(26-21(27)10-11-22(26)28)8-9-20(19)25-12-3-2-4-13-25/h5-9,14-15H,2-4,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCVRGOMRPTHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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